
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid is a compound with a unique isotopic labeling, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid typically involves the isotopic labeling of benzene followed by functionalization to introduce the carboxylic acid groups. One common method is the catalytic hydrogenation of benzene-13C6 to produce cyclohexane-13C6, followed by oxidation to form the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale isotopic labeling techniques and efficient catalytic processes to ensure high yield and purity. The use of advanced separation and purification methods is crucial to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
科学的研究の応用
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.
作用機序
The mechanism by which (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes provide enhanced sensitivity and resolution, allowing for detailed structural analysis. In biological systems, the compound can be metabolized, and its labeled carbon atoms can be tracked to study metabolic pathways.
類似化合物との比較
Similar Compounds
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid: The non-labeled version of the compound.
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid derivatives: Compounds with different functional groups attached to the benzene ring.
Uniqueness
The primary uniqueness of (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid lies in its isotopic labeling, which provides distinct advantages in analytical and research applications. The carbon-13 isotopes enhance NMR signals and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.
特性
分子式 |
C8H6O4 |
|---|---|
分子量 |
174.072 g/mol |
IUPAC名 |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChIキー |
KKEYFWRCBNTPAC-LLXNCONNSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)[13C](=O)O |
正規SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)

![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)

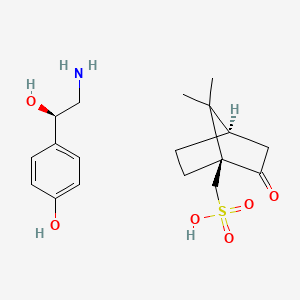

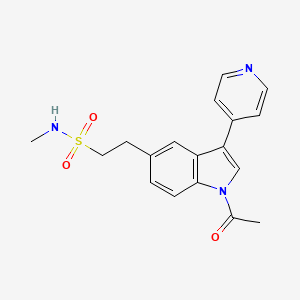

![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
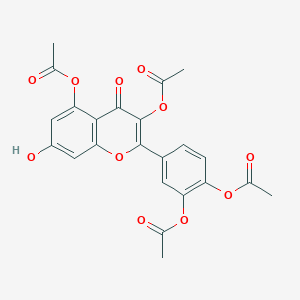
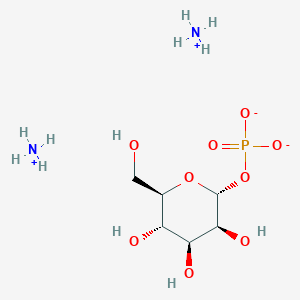
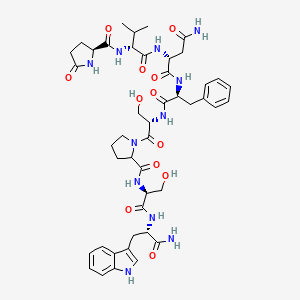
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)

